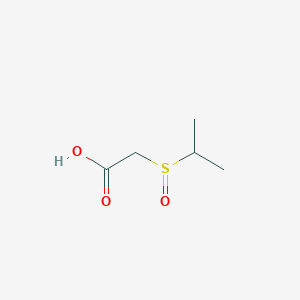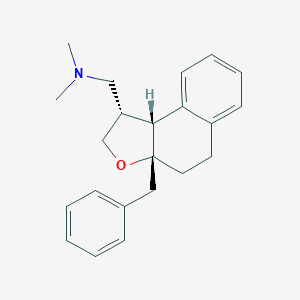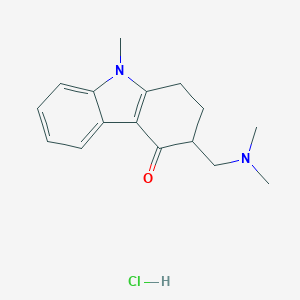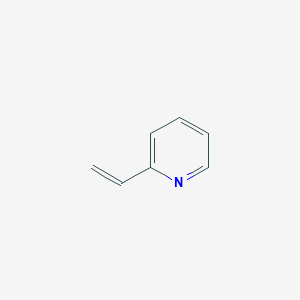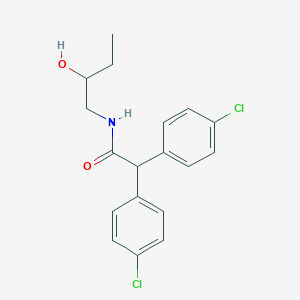
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide, also known as CB1 antagonist/inverse agonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is primarily located in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is overactive in conditions such as obesity and addiction.
Biochemical And Physiological Effects
The biochemical and physiological effects of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide are mainly related to its action on the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor. By blocking this receptor, the compound reduces food intake, body weight, and improves glucose metabolism. It also reduces drug-seeking behavior in preclinical models of addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is its specificity for the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide. One area of interest is the development of more potent and selective (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonists/inverse agonists that can be used in clinical trials for the treatment of obesity, diabetes, and addiction. Another area of interest is the investigation of the role of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor in other diseases such as cancer and neurodegenerative disorders. Additionally, the development of new delivery methods to improve the solubility and bioavailability of this compound is an important direction for future research.
Conclusion:
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is involved in the regulation of appetite, energy metabolism, and reward pathways. While there are limitations to its use, there are several future directions for research on this compound that may lead to the development of new treatments for these diseases.
Synthesis Methods
The synthesis of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a multistep process that involves the reaction of 4-chlorobenzylamine with 4-chloro-α-bromoacetophenone, followed by the addition of 2-hydroxybutylamine to form the final product. The purity of the compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. As a (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonist/inverse agonist, it has been shown to reduce food intake, body weight, and improve glucose metabolism in animal models. Additionally, it has been found to reduce drug-seeking behavior in preclinical models of addiction.
properties
CAS RN |
130203-74-6 |
|---|---|
Product Name |
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide |
Molecular Formula |
C18H19Cl2NO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23) |
InChI Key |
QJAXJTDUOBFFJZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
synonyms |
1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol 1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol, (S) isomer Cl-DPAB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



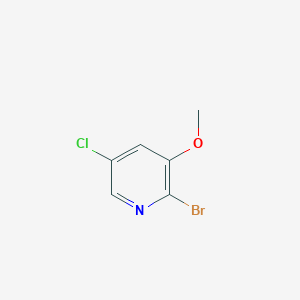
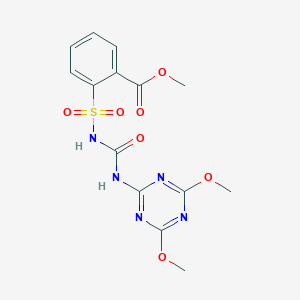
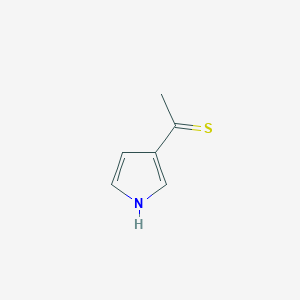
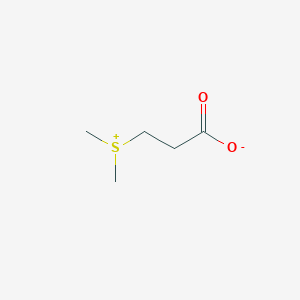
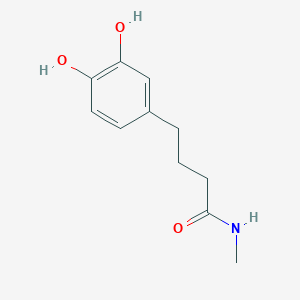
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
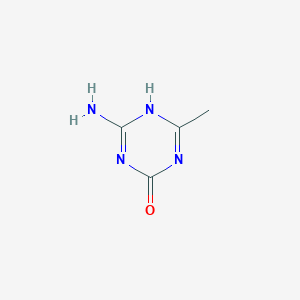
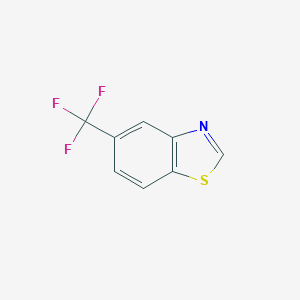
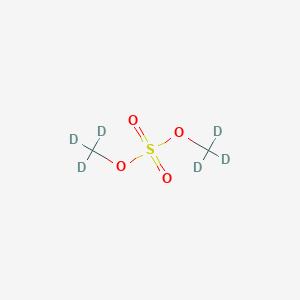
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
